Cas no 835876-03-4 (Benzenamine,4-(6-methoxy-3-pyridinyl)-)
Benzenamine,4-(6-methoxy-3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,4-(6-methoxy-3-pyridinyl)-
- 4-(6-methoxypyridin-3-yl)aniline
- 4-(6-methoxypyridin-3-yl)benzenamine
- Benzenamine, 4-(6-methoxy-3-pyridinyl)- (9CI)
- SCHEMBL3077045
- BS-50902
- 835876-03-4
- IKOVYXIZFGSIPF-UHFFFAOYSA-N
- AKOS011049724
- MFCD09029822
- A936374
- DTXSID50465761
- E84324
- 4-(6-Methoxy-pyridin-3-yl)-phenylamine
- DB-331726
-
- Inchi: 1S/C12H12N2O/c1-15-12-7-4-10(8-14-12)9-2-5-11(13)6-3-9/h2-8H,13H2,1H3
- InChI Key: IKOVYXIZFGSIPF-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C=N1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 200.094963011g/mol
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 48.1Ų
Benzenamine,4-(6-methoxy-3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM526019-100mg |
4-(6-Methoxypyridin-3-yl)aniline |
835876-03-4 | 97% | 100mg |
$67 | 2022-06-10 | |
| Chemenu | CM526019-250mg |
4-(6-Methoxypyridin-3-yl)aniline |
835876-03-4 | 97% | 250mg |
$114 | 2022-06-10 | |
| Chemenu | CM526019-1g |
4-(6-Methoxypyridin-3-yl)aniline |
835876-03-4 | 97% | 1g |
$283 | 2022-06-10 | |
| eNovation Chemicals LLC | Y1227559-1g |
4-(6-Methoxypyridin-3-yl)aniline |
835876-03-4 | 95% | 1g |
$450 | 2024-06-03 | |
| Aaron | AR004ZL3-100mg |
Benzenamine,4-(6-methoxy-3-pyridinyl)- |
835876-03-4 | 97% | 100mg |
$66.00 | 2025-02-12 | |
| Aaron | AR004ZL3-250mg |
Benzenamine,4-(6-methoxy-3-pyridinyl)- |
835876-03-4 | 97% | 250mg |
$113.00 | 2025-02-12 | |
| Aaron | AR004ZL3-1g |
Benzenamine,4-(6-methoxy-3-pyridinyl)- |
835876-03-4 | 97% | 1g |
$306.00 | 2025-02-12 | |
| 1PlusChem | 1P004ZCR-100mg |
Benzenamine,4-(6-methoxy-3-pyridinyl)- |
835876-03-4 | 97% | 100mg |
$61.00 | 2024-04-21 | |
| 1PlusChem | 1P004ZCR-250mg |
Benzenamine,4-(6-methoxy-3-pyridinyl)- |
835876-03-4 | 97% | 250mg |
$104.00 | 2024-04-21 | |
| 1PlusChem | 1P004ZCR-1g |
Benzenamine,4-(6-methoxy-3-pyridinyl)- |
835876-03-4 | 97% | 1g |
$286.00 | 2024-04-21 |
Benzenamine,4-(6-methoxy-3-pyridinyl)- Suppliers
Benzenamine,4-(6-methoxy-3-pyridinyl)- Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Benzenamine,4-(6-methoxy-3-pyridinyl)-
Benzenamine,4-(6-methoxy-3-pyridinyl)- (CAS No. 835876-03-4): A Comprehensive Overview
Benzenamine,4-(6-methoxy-3-pyridinyl)-, identified by its CAS number 835876-03-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered considerable attention due to its structural complexity and potential biological activities. The compound combines a benzene ring with an amine group and a pyridine moiety, making it a versatile scaffold for drug discovery and development.
The structural features of Benzenamine,4-(6-methoxy-3-pyridinyl)- contribute to its unique chemical properties and reactivity. The presence of the methoxy group at the 6-position of the pyridine ring enhances its solubility in polar solvents, while the amine functionality allows for further derivatization and interaction with biological targets. These characteristics make it an attractive candidate for synthesizing novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the pyridine scaffold. Pyridine derivatives have been extensively studied for their roles in various biological processes, including enzyme inhibition, receptor binding, and signal transduction. The specific arrangement of functional groups in Benzenamine,4-(6-methoxy-3-pyridinyl)- positions it as a promising candidate for developing drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
One of the most compelling aspects of Benzenamine,4-(6-methoxy-3-pyridinyl)- is its potential application in the field of oncology. Preliminary studies have suggested that this compound exhibits inhibitory effects on certain kinases and transcription factors involved in cancer cell proliferation and survival. The methoxy group and the pyridine ring are particularly crucial in modulating these interactions, making them key targets for further optimization.
The synthesis of Benzenamine,4-(6-methoxy-3-pyridinyl)- involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently. These techniques not only enhance the synthetic route but also allow for the introduction of additional functional groups to tailor the biological activity of the compound.
The pharmacokinetic properties of Benzenamine,4-(6-methoxy-3-pyridinyl)- are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic efficacy and minimizing potential side effects. In vitro and in vivo studies have begun to unravel these processes, providing valuable insights into its behavior within biological systems.
The role of computational chemistry in studying Benzenamine,4-(6-methoxy-3-pyridinyl)- cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. This information is crucial for designing modified versions of the molecule that enhance binding affinity and selectivity. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.
In conclusion, Benzenamine,4-(6-methoxy-3-pyridinyl)- (CAS No. 835876-03-4) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing new drugs targeting various diseases. As research continues to uncover more about its properties and mechanisms of action, this compound is poised to play a significant role in future medical advancements.
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